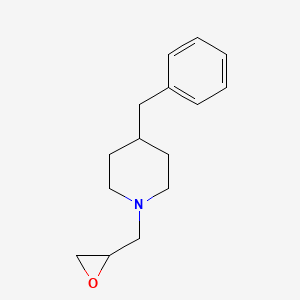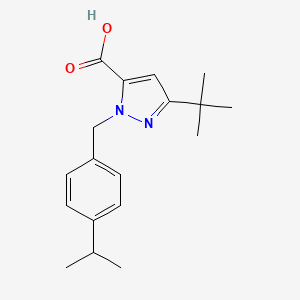
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% (hereafter referred to as 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid) is an organic acid that is widely used in a variety of scientific research applications. It is an important building block for the synthesis of several other compounds, and its unique properties make it a versatile and useful tool for chemists and biologists alike.
Applications De Recherche Scientifique
5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is a versatile compound that is used in a variety of scientific research applications. It is used in the synthesis of several other compounds, such as 4-isopropyl-2-methyl-5-t-butyl-1H-pyrazole-3-carboxylic acid, which is used in the synthesis of pharmaceuticals. It is also used in the synthesis of a variety of heterocyclic compounds, such as 5-t-butyl-2-methyl-2H-pyrazol-3-one and 5-t-butyl-2-methyl-2H-pyrazol-3-carboxylic acid, which have applications in drug discovery and development. Additionally, 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is used in the synthesis of other compounds, such as 2-methyl-5-t-butyl-2H-pyrazol-3-one, which has applications in the field of materials science.
Mécanisme D'action
The mechanism of action of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. Additionally, 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can damage cells and DNA.
Biochemical and Physiological Effects
5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes. Additionally, it has been shown to act as an antioxidant, scavenging ROS and RNS that can damage cells and DNA. Furthermore, it has been shown to have anti-microbial and anti-cancer properties, which may be due to its ability to inhibit the production of certain enzymes that are involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, which makes it a cost-effective tool for scientists. Additionally, it is a versatile compound that can be used for a variety of applications, such as drug discovery and development, materials science, and biochemical research. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, which can make it difficult to store and handle. Additionally, its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound in certain experiments.
Orientations Futures
There are several potential future directions for the use of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid in scientific research. One potential direction is the development of new compounds based on the structure of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid. This could lead to the discovery of new compounds with improved properties, such as increased stability or enhanced efficacy. Additionally, further research into the mechanism of action of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid could lead to a better understanding of its effects on biochemical and physiological processes, which could lead to the development of new therapeutic agents. Finally, further research into the structure-activity relationships of 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid could lead to the development of new compounds with improved properties for use in materials science and drug discovery.
Méthodes De Synthèse
5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid is synthesized through a two-step process. The first step involves the reaction of 2-amino-4-methyl-5-t-butyl-1H-pyrazole with 4-isopropylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-isopropyl-2-methyl-5-t-butyl-1H-pyrazole-3-carboxylic acid. The second step involves the reaction of the acid with a Grignard reagent, such as t-butylmagnesium chloride, to form the desired 5-t-Butyl-2-IPB-2H-pyrazole-3-carboxylic acid.
Propriétés
IUPAC Name |
5-tert-butyl-2-[(4-propan-2-ylphenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)14-8-6-13(7-9-14)11-20-15(17(21)22)10-16(19-20)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOQOMPYRNIKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

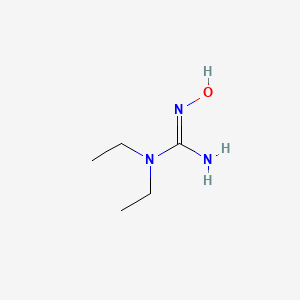


![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)





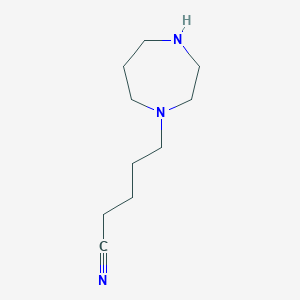
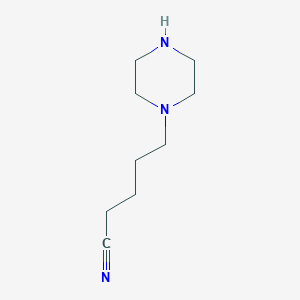
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
